tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride
Description
tert-Butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride is a bicyclic amine derivative featuring a 2-azabicyclo[3.1.1]heptane core. The molecule comprises a seven-membered bicyclic ring system with nitrogen at position 2, a tert-butyl carbamate (Boc) protecting group, and a primary amine at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications . This compound is part of a broader class of bridged bicyclic amines, which are critical intermediates in drug discovery due to their conformational rigidity and ability to modulate target binding .
Properties
IUPAC Name |
tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-9(12)7-4-8(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMASOCGRHWIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CC1C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process, and subsequent protection and deprotection steps to introduce the desired functional groups[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Scientific Research Applications
Pharmacological Effects
Research indicates that this compound exhibits several important pharmacological effects:
- Neuroprotective Effects : Modulation of nAChR activity may protect neurons from excitotoxicity.
- Anti-inflammatory Properties : Activation of α7 nAChRs can reduce pro-inflammatory cytokine production.
- Cognitive Enhancement : Potential benefits in learning and memory due to cholinergic modulation.
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of azabicyclic compounds, tert-butyl 4-amino derivatives significantly reduced neuronal cell death in models of oxidative stress. This effect was attributed to the activation of α7 nAChRs, which enhanced intracellular calcium signaling leading to neuroprotection.
| Study | Findings |
|---|---|
| Neuroprotection Study | Reduced neuronal cell death under oxidative stress |
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of similar compounds revealed that tert-butyl derivatives inhibited the release of TNF-alpha in microglial cells, suggesting a potential role in managing neuroinflammatory conditions.
| Study | Findings |
|---|---|
| Anti-inflammatory Activity | Inhibition of TNF-alpha release in microglial cells |
Mechanism of Action
The mechanism by which tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). The amino group can act as a nucleophile, participating in various biochemical reactions, while the tert-butyl group provides steric hindrance, influencing the compound's reactivity and binding affinity[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Bicyclo vs. Spiro systems (e.g., spiro[3.3]heptane) exhibit planar rigidity, which may reduce conformational flexibility but improve selectivity for flat binding pockets .
Substituent Effects: Amine Position: The 4-amino group in the target compound vs. 5-amino in [2.2.1] derivatives (e.g., CAS 1290539-90-0) impacts hydrogen-bonding geometry and synthetic routes . Halogenation: Fluorinated analogues (e.g., CAS 2288709-05-5) show enhanced metabolic stability but reduced basicity compared to amino-substituted derivatives .
Salt Forms :
- Hydrochloride salts (e.g., target compound vs. CAS 1374659-11-6) improve aqueous solubility, critical for in vivo studies, while free bases are preferred for lipophilic formulations .
Biological Activity
Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride, also known by its IUPAC name, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Molecular Formula : CHNO.HCl
- Molecular Weight : 212.29 g/mol
Structural Features
The compound features a tert-butyl group, an amino group at the 4-position, and a bicyclic azabicyclo[3.1.1]heptane structure, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1311390-88-1 |
| Purity | 97% |
This compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), particularly the alpha 7 subtype (α7 nAChR). This interaction is significant as α7 nAChRs are implicated in various neurological processes and are potential targets for treating disorders such as Alzheimer's disease and schizophrenia.
Pharmacological Effects
Research indicates that compounds similar to tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane derivatives exhibit:
- Neuroprotective Effects : By modulating nAChR activity, these compounds may protect neurons from excitotoxicity.
- Anti-inflammatory Properties : Activation of α7 nAChRs can lead to reduced pro-inflammatory cytokine production.
- Cognitive Enhancement : Potential benefits in learning and memory due to cholinergic modulation.
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of azabicyclic compounds, tert-butyl 4-amino derivatives were found to significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the activation of α7 nAChRs, leading to enhanced intracellular calcium signaling and subsequent neuroprotection.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of similar compounds revealed that tert-butyl derivatives could inhibit the release of TNF-alpha in microglial cells, suggesting a potential role in managing neuroinflammatory conditions.
| Study | Findings |
|---|---|
| Neuroprotection Study | Reduced neuronal cell death under oxidative stress |
| Anti-inflammatory Activity | Inhibition of TNF-alpha release in microglial cells |
Q & A
Q. Key Reaction Variables :
- Catalysts : Palladium catalysts for hydrogenation steps (e.g., nitro to amine reduction) .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature : Controlled heating (50–80°C) minimizes side reactions like Boc group cleavage .
Q. Example Optimization Table :
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | 65 | |
| Boc Protection | Boc₂O, Et₃N, THF, RT | 85 | |
| Deprotection | 4M HCl/dioxane, 0°C | 90 |
Basic: How is the stereochemical configuration of the bicyclic core validated, and what analytical techniques are critical?
X-ray Crystallography : The gold standard for confirming the 3D structure. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving chiral centers in the azabicyclo system .
NMR Spectroscopy :
Q. Example Data :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-4 | 3.82 | d (J = 10.2 Hz) | Axial position |
| H-6 | 4.15 | m | Equatorial position |
Advanced: How does the tert-butyl group influence the compound’s reactivity in downstream functionalization?
The tert-butyl group:
- Steric Shielding : Protects the carboxylate from nucleophilic attack, enabling selective modifications at the amino group .
- Solubility : Enhances solubility in organic solvents (e.g., CH₂Cl₂, THF), facilitating coupling reactions (e.g., amide bond formation) .
- Thermal Stability : Prevents premature decomposition during high-temperature reactions (e.g., Suzuki-Miyaura cross-coupling) .
Q. Case Study :
- Boc Removal : HCl in dioxane selectively cleaves the Boc group without disrupting the bicyclic core, yielding the hydrochloride salt .
Advanced: What computational methods are used to predict the bioactivity of derivatives, and how do structural modifications affect target binding?
Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GPCRs, enzymes). The azabicyclo[3.1.1] system’s rigidity favors entropic gains upon binding .
Docking Studies : Modifications at the 4-amino group (e.g., acylations, alkylations) are screened for improved binding affinity.
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Acylation (R-CO-) | ↑ Lipophilicity, ↑ Membrane Permeability | |
| Sulfonylation (R-SO₂-) | ↑ Hydrogen bonding with active site |
Advanced: How are contradictions in crystallographic data resolved when characterizing novel derivatives?
Q. Strategies :
Multi-Method Validation : Cross-validate X-ray data with NMR and HRMS to confirm molecular formula .
Twinned Data Refinement : Use SHELXD/SHELXE for challenging cases (e.g., non-merohedral twinning) .
DFT Calculations : Compare experimental and computed NMR spectra to validate stereochemistry .
Example : A derivative with ambiguous NOESY correlations was resolved via DFT-optimized structures, confirming the exo configuration .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Key Issues :
- Chiral Induction : Use of enantiopure starting materials or chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps, achieving >95% ee .
- Purification : Chiral HPLC or crystallization with diastereomeric salts to remove enantiomeric impurities .
Q. Scale-Up Example :
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 70% | 62% |
| ee | 98% | 95% |
Advanced: How does the hydrochloride salt form impact solubility and bioavailability in preclinical studies?
Q. Salt Effects :
Q. Comparative Data :
| Form | Solubility (mg/mL) | Log P |
|---|---|---|
| Free Base | 12 | 2.1 |
| HCl Salt | 54 | 1.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
